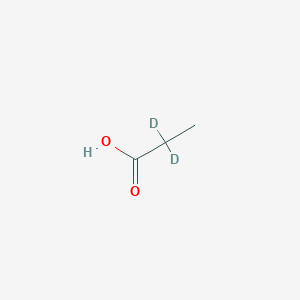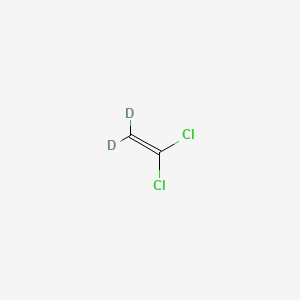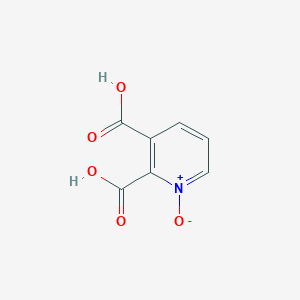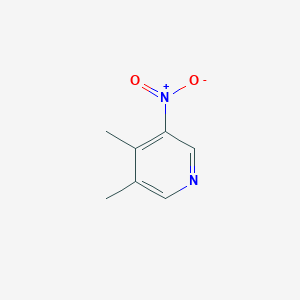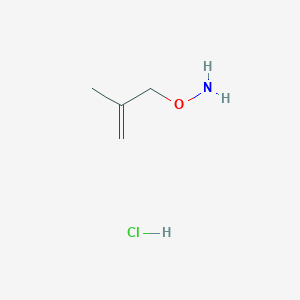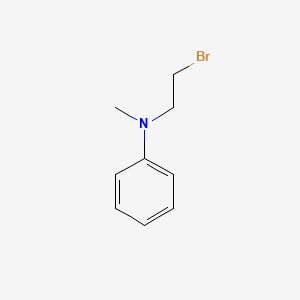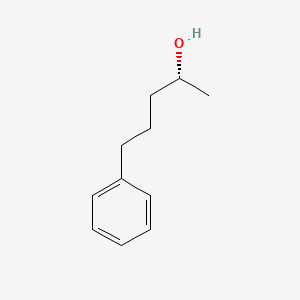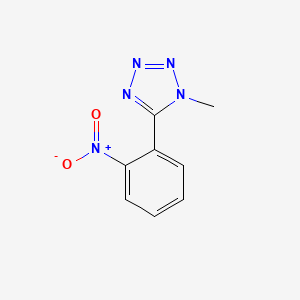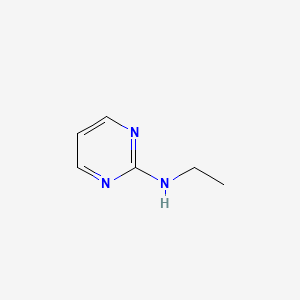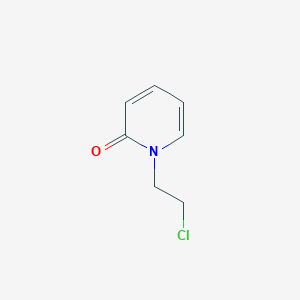
2-Chloro-1-(2,6-dihydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2,6-dihydroxyphenyl)ethanone, also known as Clitorin, is a natural compound found in the roots of the herb Rhizoma Cimicifugae. It has been extensively studied for its potential medicinal properties, especially in the field of cancer research.
Scientific Research Applications
Synthetic Chemistry and Material Science
One of the primary applications of 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone is in the field of synthetic chemistry, where it serves as a precursor for the synthesis of complex molecules and materials. The compound's unique structural features, such as the chloro and dihydroxyphenyl groups, make it a valuable starting material for various chemical transformations:
- Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of novel heterocyclic compounds, such as pyrimidines, which have shown significant antimicrobial activity. This application underscores its potential in the development of new antimicrobial agents (Sherekar et al., 2022).
- Formation of Disinfection By-products : Research on the chlorination treatment of similar compounds has led to the discovery of novel disinfection by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons. This finding is critical for understanding the environmental impact and risks associated with chlorination disinfection processes (Sun et al., 2019).
Biological Studies
In addition to its applications in synthetic chemistry, this compound also finds relevance in biological studies, particularly in the investigation of microbial activity and biotransformation processes:
- Antimicrobial Activity : The compound and its derivatives have been investigated for their antimicrobial properties. Studies have shown that certain synthesized derivatives possess excellent antimicrobial activities, highlighting the potential of this compound as a key intermediate in the development of new antimicrobial compounds (Dave et al., 2013).
- Biotransformation : The compound's structural analogs have been used to study biotransformation processes, offering insights into the synthesis of chiral intermediates for pharmaceutical applications. For example, a specific strain of Acinetobacter sp. has shown high enantioselectivity in transforming similar chloroethanone compounds, which is significant for the synthesis of antifungal agents (Miao et al., 2019).
Environmental Studies
The transformation and degradation processes involving this compound and related compounds are also of interest in environmental studies, particularly concerning their fate in water treatment processes and potential ecological impacts:
- By-products in Water Treatment : The study of similar compounds' transformations during chlorination treatment has provided valuable information on the formation of potentially harmful by-products in water treatment processes, emphasizing the need for monitoring and mitigating such compounds in environmental media (Yim et al., 2008).
Properties
IUPAC Name |
2-chloro-1-(2,6-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZJZWBDUUUKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549147 | |
| Record name | 2-Chloro-1-(2,6-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468721-10-0 | |
| Record name | 2-Chloro-1-(2,6-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


